molecular formula C14H21Cl2NO B1456182 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-84-7

4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1456182
CAS No.: 1220032-84-7
M. Wt: 290.2 g/mol
InChI Key: HDSOYXOJKNDHMH-UHFFFAOYSA-N
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Description

Substituent Position Effects

  • 3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride : The 3-substituted isomer exhibits a distorted boat conformation due to steric clash between the phenoxy group and piperidine hydrogens.
  • 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride : Lacking the methylene spacer, this derivative shows reduced conformational flexibility and stronger hydrogen bonding to chloride.

Functional Group Comparisons

  • N-Acylpiperidines : Electron-withdrawing acyl groups increase pseudoallylic strain, favoring axial substituents. In contrast, the protonated nitrogen here stabilizes equatorial orientations.
  • 4-Methylpiperidine derivatives : Methyl substitution enhances lipophilicity but reduces hydrogen-bonding capacity compared to the phenoxy-methyl group.

Crystallographic Trends

  • Piperidine hydrochlorides : Exhibit tighter ionic packing than neutral analogs due to N–H···Cl⁻ interactions.
  • Phenoxy-containing analogs : Ethylphenoxy groups introduce kinked geometries, disrupting crystallinity compared to planar substituents.

Properties

IUPAC Name

4-[(2-chloro-4-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12;/h3-4,9,12,16H,2,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSOYXOJKNDHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a chloroethylphenoxy group, which contributes to its biological activity. The molecular formula is C15H20ClNOC_{15}H_{20}ClNO, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Research indicates that this compound interacts with several neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism primarily involves modulation of dopamine receptors, specifically the D3 receptor subtype, which is implicated in neuropsychiatric disorders.

Key Mechanisms:

  • Dopamine Receptor Agonism : The compound exhibits selective agonistic activity towards D3 dopamine receptors, promoting β-arrestin translocation and G protein activation, which are critical for neuroprotective effects .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby potentially increasing the availability of key neurotransmitters like dopamine .

Biological Activity Spectrum

The biological activity of this compound can be assessed through various assays that evaluate its effects on different biological targets:

Target Effect Assay Type
D3 Dopamine ReceptorAgonist activityβ-arrestin recruitment
Enzymes (e.g., MAO)InhibitionEnzyme activity assays
Ion ChannelsModulationElectrophysiological assays
Transport SystemsInhibition or activationTransport assays

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound through various experimental models:

  • Neuroprotection Studies : In animal models of neurodegeneration (e.g., MPTP-induced models), this compound has demonstrated protective effects against dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Behavioral Studies : Behavioral assays in rodents have indicated that administration of this compound can improve symptoms associated with anxiety and depression, likely due to its action on the dopaminergic system .
  • In Silico Studies : Computational modeling has predicted a broad spectrum of biological activities for this compound, including potential applications in treating cancer and other CNS disorders. These predictions were made using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) .

Scientific Research Applications

Medicinal Chemistry

4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties, particularly against Mycobacterium tuberculosis. Research has shown that similar piperidine derivatives can effectively inhibit the growth of this pathogen, which is crucial given the global burden of tuberculosis .
  • Neurological Applications : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds raises interest in its effects on mood and cognition.

Biological Research

The compound is being studied for its interactions with biological receptors and enzymes. This research aims to elucidate its role in modulating cellular pathways.

Mechanisms of Action :

  • Receptor Binding : Studies suggest that the compound may bind to specific G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and pain perception .
  • Cell Signaling Modulation : The compound may affect cell signaling pathways that regulate gene expression and cellular metabolism, potentially leading to therapeutic effects in conditions characterized by dysregulated signaling .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study highlighted the compound's potential for development into a novel treatment option for tuberculosis, especially in patients resistant to conventional therapies .

Case Study 2: Neurological Effects

Research examining the effects of piperidine derivatives on neuronal cultures indicated that compounds like this compound could promote neurite outgrowth and exhibit anti-inflammatory properties. These findings suggest its potential use in neurodegenerative diseases where inflammation plays a key role .

Comparison with Similar Compounds

Structural Comparison

The target compound differs from analogs in the substitution pattern on the phenoxy group and the nature of the piperidine substituent. Key structural analogs include:

Compound Name Substituents on Phenoxy Group Piperidine Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine HCl 2-Cl, 4-Et CH₂-C₆H₃ClEt C₁₄H₂₁Cl₂NO·HCl 332.69 (calc.) Not Available
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl 4-Cl, 3-Et CH₂-C₆H₃ClEt C₁₄H₂₁Cl₂NO·HCl 332.69 (calc.) 1523618-16-7
4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine HCl 2-Cl, 4-(Ph-CMe₂) O-C₆H₃Cl(Ph-CMe₂) C₂₂H₂₇ClNO·HCl 408.37 (calc.) Not Available
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl 2-Cl, 6-F CH₂-C₆H₃ClF C₁₂H₁₆Cl₂FN·HCl 294.63 (calc.) 1523618-16-7

Key Observations :

  • The position of substituents on the aromatic ring (e.g., 2-Cl,4-Et vs.
  • Bulkier groups (e.g., 2-phenylpropan-2-yl in ) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl 4-[4-(Trifluoromethyl)phenoxy]piperidine HCl
Water Solubility No data Unknown Low (high lipophilicity)
LogP (Partition Coeff.) Estimated ~3.5 (calc.) No data 2.8–3.2 (trifluoromethyl enhances lipophilicity)
Stability Likely stable under ambient conditions Reacts with strong oxidizers Stable; hydrolyzes under extreme pH

Notes:

  • The ethyl group in the target compound may moderately increase lipophilicity compared to fluoro or trifluoromethyl substituents .

Implications :

  • Piperidine derivatives often exhibit CNS toxicity (e.g., dizziness, nausea) due to receptor interactions .

Regulatory and Environmental Considerations

  • Regulatory Status : The target compound is likely classified as a new chemical substance under frameworks like China’s IECSC, requiring safety assessments .
  • Environmental Persistence : Chlorine substituents may slow degradation, but data gaps persist .

Preparation Methods

Synthesis of 2-Chloro-4-(chloromethyl)phenol Intermediate

A key intermediate in the synthesis is 2-chloro-4-(chloromethyl)phenol or analogs. According to patent CN102304082A, the preparation involves:

  • Starting from 2-chloro-4-methylpyridine or related chloropyridines.
  • Chloromethylation using sulfuryl chloride (SO2Cl2) as the chloromethylating agent.
  • Radical initiators such as benzoyl peroxide are used to initiate the chloromethylation under controlled temperature (2-8 hours at 80-110 °C).
  • The reaction is conducted in solvents like carbon tetrachloride or DMF.
  • After reaction, the mixture is neutralized with saturated sodium bicarbonate, and the product is isolated by vacuum distillation or extraction.

This step yields the chloromethyl intermediate with yields reported around 79% under optimized conditions.

Coupling with Piperidine

The chloromethyl intermediate is then reacted with piperidine to form the desired ether linkage:

  • Using potassium carbonate as a base and DMF as solvent, the chloromethyl compound is condensed with piperidine.
  • The reaction is refluxed at 80-110 °C for 5-15 hours.
  • After cooling, the reaction mixture is neutralized to pH 8-9 using saturated sodium bicarbonate.
  • Extraction with ethyl acetate and drying over anhydrous magnesium sulfate yields the crude product.
  • The product is purified by distillation or recrystallization.
  • The yield of 4-[(2-chloro-4-ethylphenoxy)methyl]piperidine is reported to be approximately 90% under these conditions.

Formation of Hydrochloride Salt

To enhance stability and facilitate handling, the free base is converted into its hydrochloride salt:

  • The piperidine derivative is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
  • Hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution under cooling.
  • The salt precipitates out and is collected by filtration.
  • The product is dried under vacuum to yield this compound with high purity.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Chloromethylation SO2Cl2, Benzoyl peroxide, CCl4 or DMF 80-110 2-8 ~79 Radical initiation, pH adjusted post-reaction
2 Nucleophilic substitution Piperidine, K2CO3, DMF 80-110 5-15 ~90 Reflux, neutralization, extraction
3 Salt formation HCl gas or HCl solution, solvent (EtOH) 0-25 1-2 Quantitative Precipitation and drying

Detailed Research Findings

  • The use of potassium carbonate as a base effectively scavenges HCl formed during nucleophilic substitution, driving the reaction to completion.
  • DMF is preferred as a solvent due to its high polarity and ability to dissolve both organic and inorganic reagents, improving reaction rates and yields.
  • Radical initiators such as benzoyl peroxide are critical in the chloromethylation step to generate chloromethyl radicals, ensuring selective substitution at the methyl position without over-chlorination.
  • The hydrochloride salt form improves the compound’s water solubility and stability, which is advantageous for pharmaceutical formulation.
  • Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions such as over-chlorination or polymerization.

Q & A

Q. What are the established synthetic routes for 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride?

The synthesis of piperidine derivatives typically involves multi-step reactions. A common approach includes:

  • Nucleophilic substitution : Reacting a piperidine precursor (e.g., 4-hydroxypiperidine) with a halogenated aryl ether (e.g., 2-chloro-4-ethylphenol) in the presence of a base like sodium hydride or triethylamine to form the ether linkage .
  • Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Purification : Column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra verify substituent positions (e.g., phenoxy methyl group at C4 of piperidine) and aromatic proton coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C14_{14}H19_{19}Cl2_2NO2_2) and fragmentation patterns .
  • X-ray crystallography : Optional for absolute stereochemical determination in chiral analogs .

Q. What safety protocols are critical during handling?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the phenoxy-piperidine bond under acidic conditions?

The ether linkage may undergo hydrolysis via:

  • Acid-catalyzed cleavage : Protonation of the oxygen atom weakens the C–O bond, leading to bond rupture. Kinetic studies (pH 1–3) and LC-MS monitoring of degradation products (e.g., free phenol) are recommended .
  • Competing pathways : Steric hindrance from the 2-chloro and 4-ethyl groups on the aryl ring can slow hydrolysis compared to unsubstituted analogs .

Q. Which analytical methods resolve impurities in bulk synthesis?

Impurity profiling involves:

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients separate byproducts (e.g., unreacted starting materials or dechlorinated derivatives) .
  • Ion chromatography : Detects residual chloride ions from incomplete salt formation .
  • Thermogravimetric analysis (TGA) : Monitors hygroscopicity and decomposition temperatures (>200°C) .

Q. How to address contradictions in toxicity data across literature sources?

Discrepancies may arise from:

  • Varied test systems : Compare acute toxicity (e.g., LD50_{50} in rodents) with in vitro cytotoxicity (e.g., IC50_{50} in HepG2 cells) .
  • Purity differences : Impurities like residual solvents (e.g., dichloromethane) can skew results; validate purity via GC-MS .
  • Species-specific metabolism : Conduct metabolic stability assays using liver microsomes from multiple species .

Q. What strategies assess the compound’s biological activity in neurological targets?

  • Receptor binding assays : Screen for affinity at σ-1 receptors or NMDA antagonists using radiolabeled ligands (e.g., 3^3H-DTG) .
  • Functional assays : Electrophysiology (patch-clamp) evaluates ion channel modulation in neuronal cell lines .
  • In vivo models : Test anti-nociceptive effects in murine neuropathic pain models (e.g., sciatic nerve ligation) .

Q. How to evaluate environmental degradation pathways?

  • Photolysis studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation via HPLC-MS/MS .
  • Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown .
  • Soil adsorption : Determine Koc_{oc} values using batch equilibrium methods to predict mobility .

Q. What challenges arise during scale-up from lab to pilot plant?

  • Mixing efficiency : Optimize stirring rates to prevent agglomeration during salt formation .
  • Solvent recovery : Distillation or nanofiltration reduces waste in recrystallization steps .
  • Thermal hazards : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks .

Q. How do structural modifications influence pharmacological activity?

  • SAR studies : Replace the 2-chloro group with fluorine or methyl to alter lipophilicity (logP) and blood-brain barrier penetration .
  • Piperidine ring substitution : Introduce sp3^3-hybridized carbons (e.g., 3-methyl) to enhance metabolic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride

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